Pyridinetrichlrogold(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinetrichlrogold(III) is a useful research compound. Its molecular formula is C5H5AuCl3N and its molecular weight is 382.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridinetrichlrogold(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridinetrichlrogold(III) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyridine-Based Metal Complexes in Material Science
The creation of high-nuclearity metal clusters, such as a Ni(II)(8)Dy(III)(8) cluster, utilizing pyridine derivatives highlights the role of pyridine-based ligands in synthesizing materials with unique magnetic properties (Papatriantafyllopoulou et al., 2010). These materials have potential applications in data storage and quantum computing.
Pyridine in Organic Light-Emitting Diodes (OLEDs)
Research on pyrimidine-based (a close analog to pyridine) mononuclear and dinuclear Iridium(III) complexes for use in OLEDs demonstrates the significance of nitrogen-containing heterocycles in developing high-efficiency light-emitting materials (Yang et al., 2016). These complexes exhibit impressive device performance, underscoring the utility of pyridine derivatives in electronic and photonic devices.
Catalytic Applications
The use of pyridine and its derivatives in catalytic processes is illustrated by the synthesis of indole derivatives through the rearrangement of pyridinium salts (Hosaan & Fadda, 2013). This research highlights the role of pyridine compounds in facilitating complex organic transformations, which are critical in pharmaceutical synthesis and material science.
Pyridine Ligands in Coordination Chemistry
The study of pyridinium salts, including their synthesis, reactivity, and applications across various fields such as antimicrobial, anticancer, and material science, showcases the versatility of pyridine ligands in forming structurally diverse and functionally significant compounds (Sowmiah et al., 2018). These salts are crucial in developing new pharmaceuticals and innovative materials.
Environmental Applications
Research into the degradation of pyridine in drinking water using dielectric barrier discharge (DBD) technology demonstrates the environmental applications of studying pyridine and its derivatives (Li et al., 2017). Such studies are essential for developing new methods to remove hazardous compounds from the environment, contributing to cleaner water resources.
Future Directions
While specific future directions for Pyridinetrichlorogold(III) were not found in the search results, the field of gold (III) coordination chemistry is rapidly growing . The development of gold catalysis has mainly focused on gold (I) species, but gold (III) species are also being explored due to their potential advantages .
Mechanism of Action
Target of Action
Pyridinetrichlorogold(III) is a gold-based compound that has been studied for its potential in various biological applications . The primary targets of this compound are believed to be certain enzymes, such as thioredoxin reductase (TrxR), which play crucial roles in cellular processes . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, and it is overexpressed in several tumor cell lineages .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity . For instance, the gold(III) complex inhibits the enzymatic activity of TrxR . The affinity of the compound for TrxR suggests metal binding to a selenol residue in the active site of the enzyme . This interaction results in changes in the cellular processes regulated by these enzymes, potentially leading to cytotoxic effects .
Biochemical Pathways
It is known that the inhibition of trxr can disrupt the redox homeostasis within cells . This disruption can lead to an increase in reactive oxygen species, which can cause damage to cellular components and potentially lead to cell death .
Result of Action
The result of Pyridinetrichlorogold(III)'s action is primarily cytotoxic . By inhibiting key enzymes and disrupting cellular processes, the compound can induce cell death . This cytotoxic effect has been observed in various cell lines, suggesting potential applications in cancer treatment .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Pyridinetrichlorogold(III) are not fully understood. Gold(III) compounds have been shown to manifest appreciable antiproliferative properties, with IC50 values falling in the 2–16 μM range . They interact with DNA mainly via intercalation between the neighboring base pairs of the DNA double helix .
Cellular Effects
The cellular effects of Pyridinetrichlorogold(III) are yet to be fully elucidated. Gold(III) compounds have been shown to inhibit cell proliferation and the Warburg effect in bladder cancer . They also interact with PDHK1 to inhibit its protein stabilization .
Molecular Mechanism
The molecular mechanism of Pyridinetrichlorogold(III) is not well understood. Gold(III) compounds have been shown to interact with DNA mainly via an intercalation mode . They both inhibit topoisomerase I activity at low concentration (25 μM or less) .
Properties
IUPAC Name |
gold(3+);pyridine;trichloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.Au.3ClH/c1-2-4-6-5-3-1;;;;/h1-5H;;3*1H/q;+3;;;/p-3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJJOEBQRJABJG-UHFFFAOYSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.[Cl-].[Cl-].[Cl-].[Au+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5AuCl3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14911-01-4 |
Source
|
Record name | Gold(III), pyridinetrichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014911014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.